molecular formula C9H10F6 B13973022 3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene

3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene

Cat. No.: B13973022
M. Wt: 232.17 g/mol
InChI Key: RBDBZQLZSAYCDV-UHFFFAOYSA-N
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Description

3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene typically involves the reaction of cyclohexene with hexafluoropropylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the hexafluoropropyl group to the cyclohexene ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as sodium hydride or lithium aluminum hydride can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexafluoropropanol derivatives, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in various organic synthesis reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.

    Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene exerts its effects involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the chemical environment and influence reaction pathways. The compound’s high electronegativity and stability make it an effective agent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A closely related compound with similar fluorinated groups.

    Hexafluoroisopropanol: Another fluorinated alcohol with comparable properties.

Uniqueness

3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene is unique due to its cyclohexene ring structure combined with the hexafluoropropyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in specialized applications.

Properties

Molecular Formula

C9H10F6

Molecular Weight

232.17 g/mol

IUPAC Name

3-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclohexene

InChI

InChI=1S/C9H10F6/c10-8(11,12)7(9(13,14)15)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2

InChI Key

RBDBZQLZSAYCDV-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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